molecular formula C18H22N4 B2447995 3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine CAS No. 929828-76-2

3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No. B2447995
CAS RN: 929828-76-2
M. Wt: 294.402
InChI Key: PMIJUTWRCNEKFQ-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are a class of organic compounds that have a benzene ring fused to an imidazole ring . They are known for their wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various techniques such as X-ray crystallography . The benzimidazole core is typically planar, and the molecules can form various intermolecular interactions such as hydrogen bonds .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For instance, some benzimidazole derivatives were found to exhibit significant antiproliferative activity on selected tumor cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques. For example, the melting point, solubility, and stability can be determined experimentally .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary depending on their structure and the biological target. Some benzimidazole derivatives are known to interact with certain proteins, affecting their function .

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary depending on their structure. Some benzimidazole derivatives may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The development of new benzimidazole derivatives with improved properties is an active area of research. These compounds have potential applications in various fields, including medicinal chemistry, due to their wide range of biological activities .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethylpyrrol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-11-12(2)22(13-7-3-4-8-13)17(19)16(11)18-20-14-9-5-6-10-15(14)21-18/h5-6,9-10,13H,3-4,7-8,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIJUTWRCNEKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)N)C4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine

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